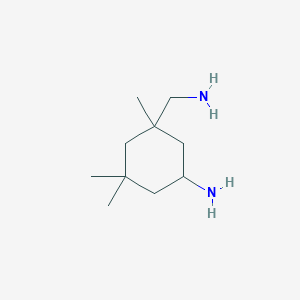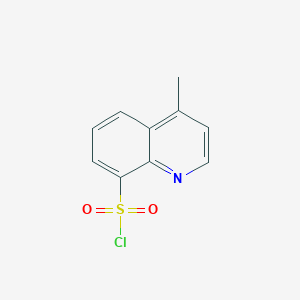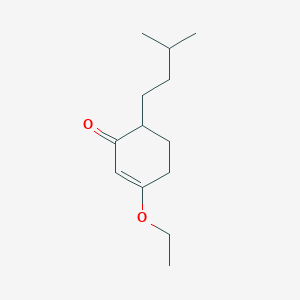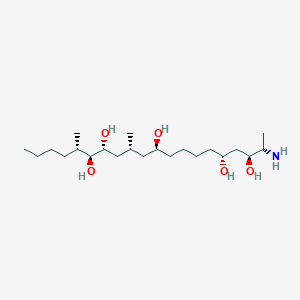
AP1 Metabolite
Übersicht
Beschreibung
AP1 Metabolite, also known as Aminopentol, belongs to the class of organic compounds known as 1,2-aminoalcohols . These are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom .
Synthesis Analysis
The FOS/AP-1 complex has been found to regulate metabolic changes and cholesterol synthesis in human periovulatory granulosa cells . In the AP3/AP1 group, the metabolic pathways of flavonoid biosynthesis ranked first, and flavone and flavonol biosynthesis ranked eighth .
Molecular Structure Analysis
The structure of AP-1 is a heterodimer composed of proteins belonging to the c-Fos, c-Jun, ATF, and JDP families . AP-1 transcription factor is assembled through the dimerization of a characteristic bZIP domain (basic region leucine zipper) in the Fos and Jun subunits .
Chemical Reactions Analysis
Strain AP1 oxidizes fluoranthene using three alternative routes . The first route is initiated by dioxygenation at C-7 and C-8, producing a hydroxyacenaphthoic acid that is decarboxylated to acenaphthenone . The second route involves dioxygenation at C-1 and C-2, followed by dehydrogenation and meta cleavage of the resulting diol . The third route for fluoranthene degradation involves dioxygenation at C-2, C-3, and ortho cleavage .
Physical And Chemical Properties Analysis
The chemical diversity and dynamic range of metabolites pose particular challenges for detection, identification, and quantification . The relative molecular mass of the Lm-AP1 was 27.9919 kDa .
Wissenschaftliche Forschungsanwendungen
Regulation by Mitogen-activated Protein Kinases
- Role in Cellular Processes : AP1 is regulated by mitogen-activated protein kinases (MAPKs), influencing cellular processes like proliferation, transformation, inflammation, and immune responses (Karin, 1995).
Detection in Living Cells
- Fluorolabeling Method : AP1 expression in living cells can be detected using a fluorolabeled DNA probe, providing insights into cellular processes at a molecular level (Shimokawa & Miura, 1996).
Role in Transformation of Mammalian Cells
- Transformation and Gene Expression : AP1 plays a role in the transformation of mammalian cells and is involved in gene expression in response to various stimuli (Piette, Hirai, & Yaniv, 1988).
Inhibition Studies for Therapeutic Applications
- Cancer Therapeutic Applications : Inhibition of Jun-Fos-DNA complex formation by curcumin derivatives suggests a strategy for cancer therapy (Kumar & Bora, 2012).
Regulation of Flower Development
- Flower Development in Plants : AP1 is a key regulator of flower development in Arabidopsis, influencing the transition from vegetative growth to flower production (Kaufmann et al., 2010).
AP-1 Function and Regulation
- Diverse Biological Functions : Different AP-1 factors regulate distinct target genes, affecting various biological functions like cell proliferation and survival (Karin, Liu, & Zandi, 1997).
Metabolomics in Disease Research
- Metabolic Profiling in Acute Pancreatitis : Metabolomics research provides insights into the importance of metabolites in disease development, diagnosis, and treatment (Peng et al., 2021).
Small Molecule Inhibitors Targeting AP-1
- Drug Discovery Target : AP-1's role in disorders like cancer and inflammatory diseases makes it an important target in drug discovery (Ye et al., 2014).
Degradation of Polycyclic Aromatic Hydrocarbons
- Environmental Applications : Strain AP1's ability to degrade polycyclic aromatic hydrocarbons (PAHs) provides insight into environmental applications (Vila et al., 2001).
Transcriptional Regulation
- Transcription Factor Functions : AP1, as a transcription factor, influences the transcription of genes and is involved in processes like chromatin accessibility and binding of other transcription factors (Biddie et al., 2011).
Safety And Hazards
Polycyclic aromatic hydrocarbons (PAH) are pollutants that have generated some concern due to their toxic and carcinogenic potential . PAHs are introduced into the environment primarily from coal gasification or liquefaction processes as well as from contamination associated with the transport, transformation, and use of fossil fuels and derivatives .
Zukünftige Richtungen
Recent progress in decoding their biosynthetic pathway has facilitated stable heterologous production of betalains in several plant and microbial systems . Improved understanding of the molecular mechanism underlying PPARγ activity in the complex regulatory networks in metabolism, cancer, and inflammation may help to define novel potential therapeutic strategies for prevention and treatment of obesity, diabetes, or cancer .
Eigenschaften
IUPAC Name |
(2S,3S,5R,10S,12R,14R,15S,16S)-2-amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO5/c1-5-6-9-16(3)22(28)21(27)13-15(2)12-18(24)10-7-8-11-19(25)14-20(26)17(4)23/h15-22,24-28H,5-14,23H2,1-4H3/t15-,16+,17+,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWVLQOLROBFTD-OFFHYKNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)C(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)[C@@H]([C@@H](C[C@H](C)C[C@H](CCCC[C@H](C[C@@H]([C@H](C)N)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932479 | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AP1 Metabolite | |
CAS RN |
145040-09-1 | |
| Record name | Aminopentol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040091 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-12,16-dimethylicosane-3,5,10,14,15-pentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60932479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




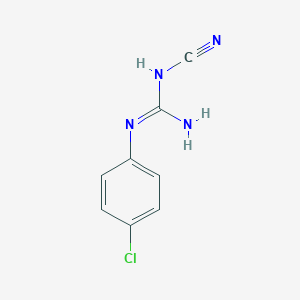
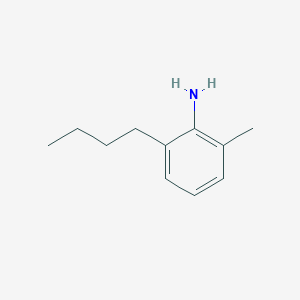
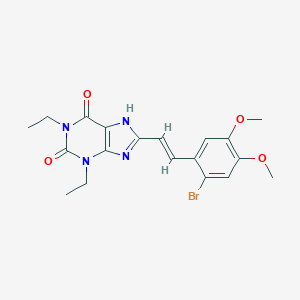
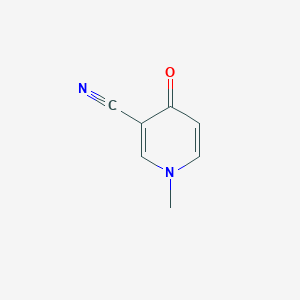
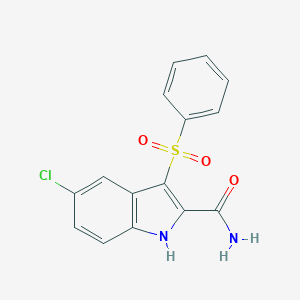

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-5-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B122772.png)

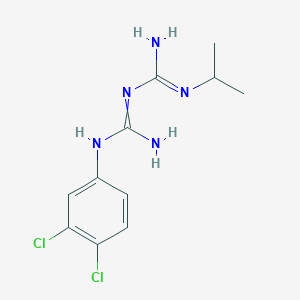
![3-[1-(3-Aminopropyl)-1H-indol-3-YL]-4-(1H-indol-3-YL)-1H-pyrrole-2,5-dione](/img/structure/B122778.png)
